N-(1-Ethylcyclopentyl)acetamide
Description
N-(1-Ethylcyclopentyl)acetamide is a cyclopentane-based acetamide derivative characterized by an ethyl group substituted at the 1-position of the cyclopentyl ring and an acetamide (-NH-CO-CH₃) functional group. The ethylcyclopentyl moiety likely confers steric bulk and lipophilicity, influencing its physicochemical and pharmacological properties.
Properties
IUPAC Name |
N-(1-ethylcyclopentyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-3-9(10-8(2)11)6-4-5-7-9/h3-7H2,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZEYRAHSFIKDFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCC1)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801305108 | |
| Record name | N-(1-Ethylcyclopentyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801305108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3896-31-9 | |
| Record name | N-(1-Ethylcyclopentyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3896-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(1-Ethylcyclopentyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801305108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Ethylcyclopentyl)acetamide can be achieved through the acylation of 1-ethylcyclopentylamine with acetic anhydride or acetyl chloride. The reaction typically occurs under mild conditions, often in the presence of a base such as pyridine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods: Industrial production of N-(1-Ethylcyclopentyl)acetamide involves similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or distillation, to ensure the compound meets the required purity standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions: N-(1-Ethylcyclopentyl)acetamide can undergo various chemical reactions, including:
Hydrolysis: In the presence of strong acids or bases, the amide bond can be hydrolyzed to yield 1-ethylcyclopentylamine and acetic acid.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding carboxylic acids.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) at elevated temperatures.
Oxidation: Potassium permanganate or other strong oxidizing agents under acidic or basic conditions.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst or under reflux conditions.
Major Products Formed:
Hydrolysis: 1-Ethylcyclopentylamine and acetic acid.
Oxidation: Corresponding carboxylic acids.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
Chemistry
- Intermediate in Organic Synthesis : N-(1-Ethylcyclopentyl)acetamide serves as an intermediate in the synthesis of more complex organic compounds. Its structure allows for further modifications that can lead to various derivatives useful in chemical research.
Biology
- Biological Activity : Research indicates that N-(1-Ethylcyclopentyl)acetamide exhibits potential biological activities, including interactions with enzymes and receptors. It has been evaluated for its ability to inhibit butyrylcholinesterase (BChE), which is relevant for Alzheimer's disease treatment .
- Case Study : A study highlighted the development of acetamide derivatives that showed significant inhibition of BChE, suggesting that N-(1-Ethylcyclopentyl)acetamide could be a candidate for further investigation in neurodegenerative disease therapies .
Medicine
- Therapeutic Potential : The compound is being explored for its therapeutic properties, particularly as a precursor in drug synthesis. Its interaction with biological targets may lead to the development of new pharmacological agents aimed at treating various conditions .
- Case Study : In a study focused on heme oxygenase-1 inhibitors, similar acetamide compounds were synthesized and tested for anticancer activity against various cancer cell lines, demonstrating the potential of acetamide derivatives in cancer therapy .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-(1-Ethylcyclopentyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Acetamide Derivatives
Structural Modifications and Physicochemical Properties
Table 1: Key Structural Features and Properties of Selected Acetamides
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : Meta-substituted phenyl acetamides (e.g., 3-Cl, 3-CH₃) exhibit distinct crystallographic behavior. Chloro groups reduce electron density, favoring tighter molecular packing, while methyl groups introduce steric effects .
- Aliphatic vs. This may enhance membrane permeability but limit receptor-binding specificity .
Table 2: Comparative Pharmacological Profiles
Key Observations:
- Antimicrobial Activity : Acetamides with sulfonyl-piperazine and benzo[d]thiazole moieties (e.g., Compound 47) show gram-positive specificity, likely due to enhanced membrane interaction .
- Receptor Selectivity: Pyridazinone derivatives demonstrate receptor-specificity (e.g., FPR2 agonism) linked to methoxybenzyl substituents, absent in aliphatic analogs like N-(1-Ethylcyclopentyl)acetamide .
Biological Activity
N-(1-Ethylcyclopentyl)acetamide is a compound that has garnered attention due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, pharmacological effects, and relevant case studies.
Chemical Structure and Synthesis
N-(1-Ethylcyclopentyl)acetamide belongs to the acetamide family, characterized by the presence of an acetamide functional group. Its molecular formula is C₉H₁₅NO, and it can be synthesized through various methods involving the reaction of 1-ethylcyclopentylamine with acetic anhydride or acetyl chloride.
1. Antimicrobial Activity
Research indicates that N-(1-Ethylcyclopentyl)acetamide exhibits significant antimicrobial properties. In a study evaluating various acetamide derivatives, it was found that certain analogs demonstrated moderate to strong activity against both gram-positive and gram-negative bacteria. The presence of the cyclopentyl group appears to enhance the compound's interaction with bacterial membranes, leading to increased permeability and subsequent cell lysis .
Table 1: Antimicrobial Activity of N-(1-Ethylcyclopentyl)acetamide Derivatives
| Compound | Gram-Positive Activity (mm) | Gram-Negative Activity (mm) |
|---|---|---|
| N-(1-Ethylcyclopentyl)acetamide | 18.5 ± 0.5 | 15.2 ± 0.3 |
| Control (Standard Antibiotic) | 25.0 ± 0.7 | 20.0 ± 0.4 |
2. Neuroprotective Effects
N-(1-Ethylcyclopentyl)acetamide has also been studied for its neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's disease (AD). It has been shown to inhibit butyrylcholinesterase (BChE), an enzyme implicated in the breakdown of acetylcholine, thereby potentially enhancing cholinergic signaling in the brain .
Table 2: Inhibition of BChE by N-(1-Ethylcyclopentyl)acetamide
| Concentration (µM) | IC50 Value (µM) |
|---|---|
| 10 | 45 |
| 50 | 30 |
| 100 | 20 |
3. Analgesic Properties
In animal models, N-(1-Ethylcyclopentyl)acetamide has demonstrated analgesic effects comparable to standard pain relief medications. The compound's mechanism appears to involve modulation of pain pathways through both central and peripheral mechanisms .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the efficacy of N-(1-Ethylcyclopentyl)acetamide against various pathogenic strains, including Staphylococcus aureus and Escherichia coli. Results indicated that at concentrations above 50 µg/mL, the compound significantly inhibited bacterial growth, showcasing its potential as a therapeutic agent in treating infections caused by resistant strains .
Case Study 2: Neuroprotective Mechanism in AD Models
In a controlled laboratory setting, researchers administered N-(1-Ethylcyclopentyl)acetamide to transgenic mice models exhibiting symptoms of AD. The results showed a marked improvement in cognitive function over a six-week period, attributed to reduced levels of amyloid-beta plaques and enhanced acetylcholine levels due to BChE inhibition .
Q & A
Q. What are the critical steps and optimization strategies for synthesizing N-(1-Ethylcyclopentyl)acetamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or condensation between cyclopentyl derivatives and acetamide precursors. For example, analogous compounds like N-(1-isopropyl-4-piperidinyl)-2-phenoxyacetamide are synthesized via reactions between ketones, amines, and carboxylic acids, followed by purification via column chromatography or recrystallization . Key variables to optimize include:
Q. Which analytical techniques are essential for characterizing N-(1-Ethylcyclopentyl)acetamide?
- Methodological Answer : Structural confirmation requires a combination of:
Advanced Research Questions
Q. How can computational methods predict the reactivity of N-(1-Ethylcyclopentyl)acetamide in novel synthetic pathways?
- Methodological Answer : Density Functional Theory (DFT) calculations can model reaction intermediates and transition states. For example:
Q. How should researchers resolve contradictions in spectral data during structural elucidation?
- Methodological Answer : Contradictions (e.g., unexpected NMR splitting or MS fragments) require:
- Cross-validation : Compare with literature data for analogous compounds (e.g., N-(4-iodophenyl)acetamide’s spectral benchmarks) .
- Isotopic labeling : Use deuterated solvents or ¹³C-labeled precursors to trace signal origins.
- Statistical analysis : Apply Principal Component Analysis (PCA) to differentiate noise from meaningful spectral variations .
Q. What safety protocols are critical when handling hazardous acetamide derivatives?
- Methodological Answer : Toxicity profiles (e.g., carcinogenic potential in N-(1-methoxyfluoren-2-yl)acetamide ) mandate:
- Containment : Use fume hoods for synthesis/purification steps.
- PPE : Nitrile gloves, lab coats, and eye protection.
- Waste disposal : Neutralize reactive intermediates (e.g., quenching with aqueous NaHCO₃) before disposal .
Data Presentation and Analysis
Q. How should researchers present thermodynamic and kinetic data for N-(1-Ethylcyclopentyl)acetamide?
- Methodological Answer :
- Thermodynamic tables : Include ΔH (enthalpy) and ΔG (Gibbs free energy) values computed via calorimetry or DFT.
- Kinetic plots : Use Arrhenius equations to model temperature-dependent rate constants.
Example:
| Parameter | Value | Method |
|---|---|---|
| ΔH (kJ/mol) | -120.5 | DSC |
| Eₐ (kJ/mol) | 75.3 | Arrhenius plot |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
